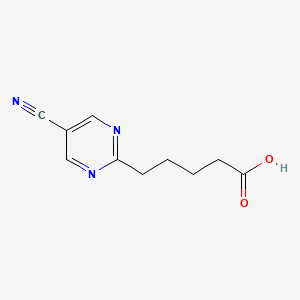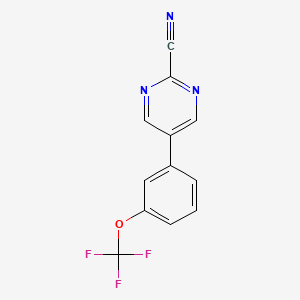
5-(5-Cyanopyrimidin-2-YL)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Cyanopyrimidin-2-YL)pentanoic acid is an organic compound characterized by the presence of a cyanopyrimidine ring attached to a pentanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Cyanopyrimidin-2-YL)pentanoic acid typically involves the reaction of a suitable pyrimidine derivative with a pentanoic acid precursor. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Cyanopyrimidin-2-YL)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyanopyrimidine ring to other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring or the pentanoic acid chain are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-(5-Cyanopyrimidin-2-YL)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 5-(5-Cyanopyrimidin-2-YL)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanopyrimidine ring can interact with active sites on enzymes, potentially inhibiting their activity or altering their function. The pentanoic acid chain may also play a role in the compound’s overall bioactivity by affecting its solubility and cellular uptake .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-(5-Cyanopyrimidin-2-YL)pentanoate: This compound is similar in structure but contains an ethyl ester group instead of a carboxylic acid group.
2-Pyrimidinepentanoic acid, 5-cyano-: Another structurally related compound with similar chemical properties.
Uniqueness
5-(5-Cyanopyrimidin-2-YL)pentanoic acid is unique due to its specific combination of a cyanopyrimidine ring and a pentanoic acid chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
220574-85-6 |
|---|---|
Fórmula molecular |
C10H11N3O2 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
5-(5-cyanopyrimidin-2-yl)pentanoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-5-8-6-12-9(13-7-8)3-1-2-4-10(14)15/h6-7H,1-4H2,(H,14,15) |
Clave InChI |
KGUDCWUPQKNBAW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)CCCCC(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide](/img/structure/B13101931.png)
![5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile](/img/structure/B13101936.png)


![6-Ethoxy-2-isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13101981.png)


![2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B13101989.png)
![6,6-Dimethyl-5H-pyrrolo[1,2-C]imidazol-7(6H)-one](/img/structure/B13101991.png)


